molecular formula C15H9NO4S3 B11581777 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11581777
M. Wt: 363.4 g/mol
InChI Key: RMPQNJFCVJWVFN-UHFFFAOYSA-N
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Description

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a naphtho-oxathiol moiety and a thiophene-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the naphtho-oxathiol core, followed by the introduction of the thiophene-sulfonamide group. Common reagents used in these reactions include sulfur-containing compounds, thiophene derivatives, and sulfonamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene or naphtho-oxathiol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biological pathways, leading to therapeutic effects or changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
  • N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-furamide
  • N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(8-quinolinylsulfonyl)isonicotinamide

Uniqueness

N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the naphtho-oxathiol and thiophene-sulfonamide moieties imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9NO4S3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H9NO4S3/c17-15-20-14-10-5-2-1-4-9(10)11(8-12(14)22-15)16-23(18,19)13-6-3-7-21-13/h1-8,16H

InChI Key

RMPQNJFCVJWVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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